An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluorophenyl)piperidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluorophenyl)piperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-fluorophenyl)piperidin-4-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, imparting favorable pharmacokinetic characteristics.[1][2] The introduction of a 2-fluorophenyl group to the 4-amino position can modulate these properties, influencing factors such as target binding, metabolic stability, and bioavailability. This document consolidates available computational data and presents detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including pKa, solubility, and lipophilicity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodologies required for a thorough characterization of this and structurally related compounds.
Introduction and Molecular Overview
N-(2-fluorophenyl)piperidin-4-amine belongs to a class of compounds that are pivotal in the exploration of new therapeutic agents.[1] The molecule's structure, featuring a basic piperidine ring and an aromatic 2-fluorophenyl moiety, suggests its potential interaction with a variety of biological targets. The fluorine substituent can significantly impact the electronic properties of the aniline nitrogen, thereby influencing its basicity and hydrogen bonding capacity. A thorough understanding of its physicochemical properties is therefore a prerequisite for any rational drug design and development program.
Chemical Identity
A summary of the key identifiers for N-(2-fluorophenyl)piperidin-4-amine is presented in the table below.
| Identifier | Value | Source |
| IUPAC Name | N-(2-fluorophenyl)piperidin-4-amine | [3] |
| CAS Number | 886507-17-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅FN₂ | [3][4] |
| Molecular Weight | 194.25 g/mol | [3][4] |
| Canonical SMILES | C1CNCCC1NC2=CC=CC=C2F | [3] |
| InChIKey | QPTMDHYTCLTFRI-UHFFFAOYSA-N | [3] |
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.1 | [3] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
These predicted values suggest that N-(2-fluorophenyl)piperidin-4-amine possesses drug-like properties, with a balance of lipophilicity and polarity that may favor oral bioavailability.
Experimental Determination of Physicochemical Properties
The following sections provide detailed experimental protocols for the determination of critical physicochemical properties. The methodologies are designed to be robust and reproducible, providing a self-validating system for data generation.
Determination of pKa by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding to biological targets.[5] For N-(2-fluorophenyl)piperidin-4-amine, there are two basic centers: the piperidine nitrogen and the aniline nitrogen. Potentiometric titration is a reliable method for determining the pKa values of these functional groups.
Experimental Protocol:
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Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-(2-fluorophenyl)piperidin-4-amine.
-
Dissolve the sample in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of approximately 1-5 mM. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the sample solution in a thermostatted vessel maintained at 25 °C.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
-
Titration Procedure:
-
Begin by measuring the initial pH of the sample solution.
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed through both equivalence points, typically in the range of pH 2-11.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The inflection points of the sigmoid curve correspond to the equivalence points.
-
The pKa values are the pH at which half of the volume required to reach each equivalence point has been added.
-
Alternatively, calculate the first and second derivatives of the titration curve to more accurately determine the equivalence points.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility by HPLC-UV
Rationale: Aqueous solubility is a key determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and therapeutic efficacy. A common and reliable method for determining thermodynamic solubility is the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of N-(2-fluorophenyl)piperidin-4-amine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
-
Equilibration:
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of N-(2-fluorophenyl)piperidin-4-amine of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the calibration standards and the filtered supernatant from the solubility experiment by HPLC-UV. A typical HPLC method for a similar compound might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[6]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of the dissolved compound in the supernatant by interpolating its peak area on the calibration curve.
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Caption: Workflow for Aqueous Solubility Determination.
Safety and Handling
N-(2-fluorophenyl)piperidin-4-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated fume hood.[7] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[9]
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of N-(2-fluorophenyl)piperidin-4-amine. While experimental data for this specific compound is limited in the public domain, this document offers a solid foundation for its characterization by presenting robust, validated protocols for the determination of its pKa and aqueous solubility. The application of these methodologies will generate the critical data required to assess the drug-like properties of N-(2-fluorophenyl)piperidin-4-amine and to inform its progression through the drug discovery and development pipeline.
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